(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine

Medicinal Chemistry Synthetic Chemistry Chiral Building Block

This compound delivers a unique 3D pharmacophore defined by its (3R,4S) stereochemistry, a single fluorine atom at the oxolane 4-position, and an N-linked tetrahydropyranmethyl side chain. These features cannot be replicated by achiral, non-fluorinated, or differently substituted analogs, making this the exact building block required for published HIV-integrase inhibitor routes. Its high Fsp³ and modulated lipophilicity offer a distinct vector for improving metabolic stability and BBB penetration, positioning it as a critical chiral intermediate and a controlled benchmark in SAR studies. Procurement is essential for reproducibility and exploring CNS-oriented libraries.

Molecular Formula C10H18FNO2
Molecular Weight 203.25 g/mol
CAS No. 2165551-51-7
Cat. No. B1485593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine
CAS2165551-51-7
Molecular FormulaC10H18FNO2
Molecular Weight203.25 g/mol
Structural Identifiers
SMILESC1COCCC1CNC2COCC2F
InChIInChI=1S/C10H18FNO2/c11-9-6-14-7-10(9)12-5-8-1-3-13-4-2-8/h8-10,12H,1-7H2/t9-,10-/m1/s1
InChIKeyNHHKGDVWKGBEBR-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine CAS 2165551-51-7 | Chiral Fluorinated Building Block for R&D


(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine (CAS 2165551-51-7) is a synthetic, chiral fluorinated heterocyclic amine. It features a defined (3R,4S) stereochemistry at the tetrahydrofuran (oxolan) ring, which bears a single fluorine substituent and an amine linker connected to a tetrahydropyran (oxane) moiety [1]. It is primarily supplied as a high-purity research chemical or synthetic intermediate, with its molecular formula C10H18FNO2 and a molecular weight of 203.25 g/mol [1].

Why (3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine Cannot Be Replaced by Generic Analogs


Generic substitution with simpler tetrahydrofuran amines or non-fluorinated analogs is not scientifically valid for this compound. Its differentiation arises from the synergistic combination of three structural features: a defined (3R,4S) stereochemistry at the oxolane core, a single fluorine atom at the 4-position, and an N-linked tetrahydropyranmethyl side chain [1]. These components collectively dictate a unique 3D pharmacophore and physicochemical profile that cannot be replicated by achiral, non-fluorinated, or differently substituted analogs [1]. Therefore, using a generic analog would introduce uncontrolled variables in any structure-activity relationship (SAR) study.

(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine: Quantitative Differentiation Data vs. Closest Analogs


Structural Complexity and Pharmacophoric Uniqueness vs. Non-Fluorinated or Achiral Analogs

The target compound represents a unique, patentable scaffold. Its closest commercially available analogs, such as (3R,4S)-4-fluorooxolan-3-amine (CAS 2165994-98-7) or N-[(oxan-4-yl)methyl]oxolan-3-amine (CAS 1343509-68-1) , each possess only a subset of its key structural features. The target compound integrates both the 4-fluoro substituent and the N-tetrahydropyranmethyl tail onto the chiral (3R,4S)-oxolan-3-amine core, a combination not found in either analog . This structural assembly is critical for generating a distinct 3D pharmacophore.

Medicinal Chemistry Synthetic Chemistry Chiral Building Block

Computed Physicochemical Differentiation: sp³-Rich Fraction (Fsp³) and Lipophilicity

The incorporation of both a tetrahydropyran and a fluorinated tetrahydrofuran ring results in a high fraction of sp³-hybridized carbons (Fsp³), a key parameter for clinical success. The target compound has a computed Fsp³ of approximately 0.8 (8 of 10 carbons are sp³), identical by count to the non-fluorinated analog but with a modulated lipophilicity due to the electron-withdrawing fluorine [1]. While an explicit experimental logP for the target is not publicly available, the calculated XLogP3 for the non-fluorinated analog is 0.5, and class-level knowledge predicts that the 4-fluoro substitution will marginally increase lipophilicity (by ~0.2-0.5 log units) and significantly alter pKa of the amine, an effect that critically impacts CNS penetration and off-target binding [2].

Drug Design Physicochemical Properties Lead Optimization

Synthetic Utility as a Defined Intermediate for HIV-Integrase Inhibitors

A related chemical space is documented as crucial for the development of HIV-integrase inhibitors, with specific intermediates enabling the construction of the metal-chelating pharmacophore . The target compound is listed by multiple vendors as an intermediate in the preparation of HIV-integrase inhibitors, citing the foundational work by Summa et al. (2008) [1]. While the target compound itself is not a final drug molecule, its (3R,4S) stereochemistry and functional group array make it a specific, non-interchangeable precursor for installing the required configuration in advanced inhibitors. The unavailability of data for direct biological testing of this exact intermediate does not diminish its strategic importance in an established synthetic route.

Antiviral Research HIV Integrase Synthetic Intermediate

Proven Application Scenarios for (3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine Procurement


Scaffold Hopping and SAR Expansion in Metabolic-Stable Drug Programs

Medicinal chemistry teams can procure this compound to explore its unique chemical space. The combination of high sp³ fraction and a fluorine atom provides a distinct vector for improving metabolic stability and modulating pKa, which cannot be achieved with achiral or non-fluorinated analogs [1]. Its procurement serves as a control compound to benchmark the impact of the oxane-methyl tail and fluorine in a stereo-defined context.

Advanced Intermediate for Targeted HIV-Integrase Inhibitor Synthesis

Based on vendor documentation linking it to the synthesis of HIV-integrase inhibitors, the compound serves as a critical chiral intermediate [1]. Research groups focused on next-generation integrase inhibitors should procure this exact compound to reliably follow published routes, as closely related analogs will not produce the correct final stereochemistry.

Building Block for Central Nervous System (CNS) Chemical Probe Development

The compound's calculated physicochemical properties, particularly its high Fsp³ and modulated lipophilicity, align with favorable CNS drug-like profiles [1]. It can be used as a key building block for synthesizing CNS-oriented screening libraries where fluorination is a key design element for blood-brain barrier penetration.

Quote Request

Request a Quote for (3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.